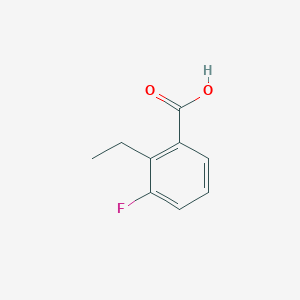

2-Ethyl-3-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-3-fluorobenzoic acid is a derivative of benzoic acid, which is an aromatic organic compound . It is one of the isomeric fluorobenzoic acids . Its conjugate base is 2-fluorobenzoate . The compound is an irritant .

Synthesis Analysis

The synthesis of fluorobenzoic acids can be achieved by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This protocol was applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron Emission Tomography (PET) .Molecular Structure Analysis

The molecular formula of 2-Ethyl-3-fluorobenzoic acid is C9H9FO2 . The InChI code is 1S/C9H9FO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12) .Chemical Reactions Analysis

Fluorinated benzoic acids have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . They are often used for interwell tracer tests in the petroleum industry .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-3-fluorobenzoic acid include a molecular weight of 168.17 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Antimycobacterial Activity :Hydrazones derived from 4-fluorobenzoic acid hydrazide, which is structurally similar to 2-ethyl-3-fluorobenzoic acid, have been synthesized and evaluated for their antimycobacterial activity. These compounds, including 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide, showed inhibitory activity against Mycobacterium tuberculosis H37Rv, indicating potential applications in tuberculosis treatment (Koçyiğit-Kaymakçıoğlu et al., 2009).

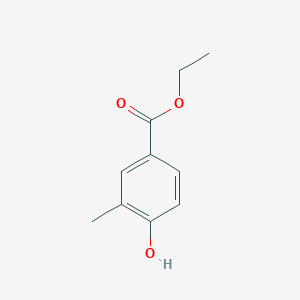

Photodegradation Studies :Research involving photodegradation of parabens, which are esters of p-hydroxybenzoic acid (structurally related to 2-ethyl-3-fluorobenzoic acid), provides insights into the degradation of hazardous water contaminants. These studies are crucial for understanding the environmental impact of such compounds and developing methods for water treatment (Gmurek et al., 2015).

Synthesis of Antibiotics :The synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, a compound related to 2-ethyl-3-fluorobenzoic acid, is important in the context of producing the macrolide antibiotic lipiarmycin A3. Such synthesis demonstrates the role of these compounds in the development of new antibiotics (Alexy & Scharf, 1991).

Cytotoxic Activity in Cancer Research :Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, synthesized from compounds similar to 2-ethyl-3-fluorobenzoic acid, exhibit potent cytotoxicity against cancer cell lines, indicating their potential in cancer research and therapy (Deady et al., 2005).

Environmental Impact Studies :Studies on parabens, related to 2-ethyl-3-fluorobenzoic acid, in aquatic environments highlight the importance of understanding the environmental impact and fate of such compounds. These investigations are essential for assessing ecological risks and developing strategies for environmental protection (Haman et al., 2015).

Development of Imaging Agents :Research on the development of fluorine-18-labeled 5-HT1A antagonists, using compounds like 4-fluorobenzoic acid, a structural analogue of 2-ethyl-3-fluorobenzoic acid, is significant in the field of medical imaging, particularly in positron emission tomography (PET) for brain imaging (Lang et al., 1999).

Safety And Hazards

2-Ethyl-3-fluorobenzoic acid is classified as a hazardous chemical . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Propriétés

IUPAC Name |

2-ethyl-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKMJODMJAXKHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3-fluorobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2892204.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2892207.png)

![4-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol](/img/structure/B2892208.png)

![N-(2,6-dimethylphenyl)-1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2892211.png)

![Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2892212.png)

![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)